![molecular formula C7H9IN2 B2453428 5-Iodo-4,6-dimethylpyridin-3-amine CAS No. 2415263-11-3](/img/structure/B2453428.png)
5-Iodo-4,6-dimethylpyridin-3-amine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki cross-coupling reaction . This reaction involves the use of palladium as a catalyst and arylboronic acids . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular structure of similar compounds like 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine and 5-chloro-2-iodo-4,6-dimethylpyridin-3-amine can be represented by the Inchi Code1S/C7H8ClIN2/c1-3-5 (9)4 (2)11-7 (8)6 (3)10/h10H2,1-2H3
. Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic aromatic substitutions . For example, the iodination of pyrimidines can be carried out using solid iodine and AgNO3 as an electrophilic iodinating reagent .Physical And Chemical Properties Analysis
Similar compounds like 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine and 5-chloro-2-iodo-4,6-dimethylpyridin-3-amine are solid in physical form . .Scientific Research Applications
- Researchers have explored the anti-tubercular potential of related imidazole-containing compounds. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Anti-Tubercular Activity
properties
IUPAC Name |
5-iodo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGFSTRXDNEEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4,6-dimethylpyridin-3-amine |
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